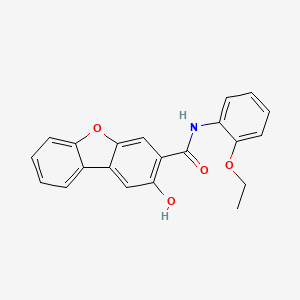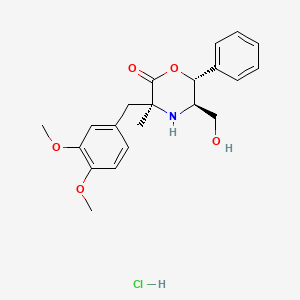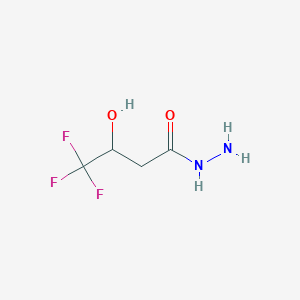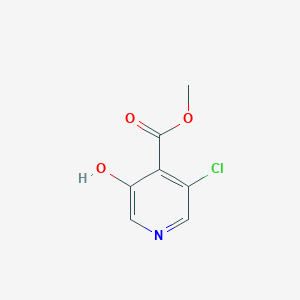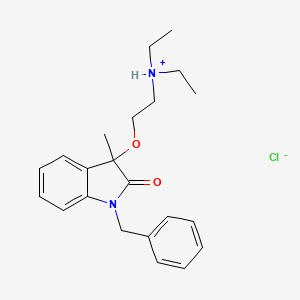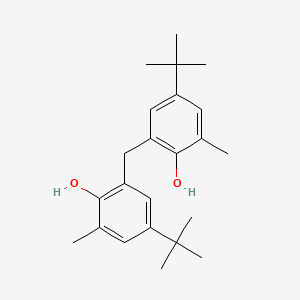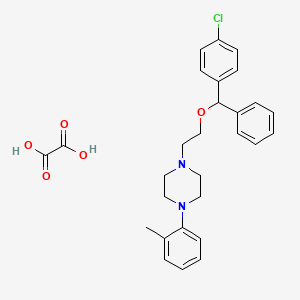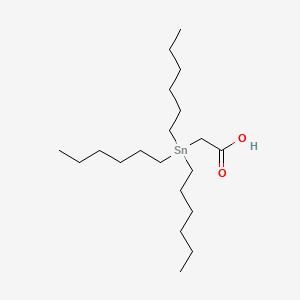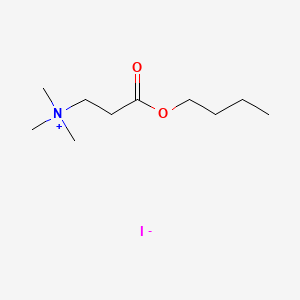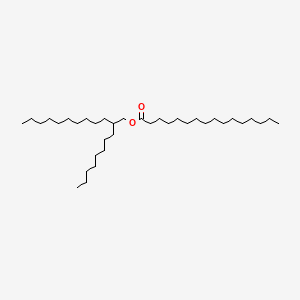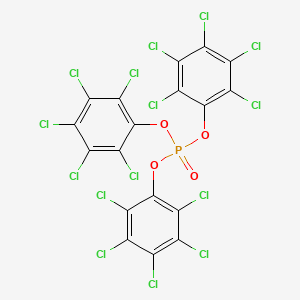
Pentachlorophenyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentachlorophenyl phosphate is an organophosphorus compound characterized by the presence of five chlorine atoms attached to a phenyl ring, which is further bonded to a phosphate group. This compound is known for its significant applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Pentachlorophenyl phosphate can be synthesized through the reaction of pentachlorophenol with phosphorus oxychloride. The reaction typically occurs under controlled conditions, with the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{C}_6\text{Cl}_5\text{OH} + \text{POCl}_3 \rightarrow \text{C}_6\text{Cl}_5\text{OPOCl}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of pentachlorophenol to this compound. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
化学反応の分析
Types of Reactions
Pentachlorophenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form pentachlorophenol and phosphoric acid.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Oxidation and Reduction: Various oxidizing or reducing agents under controlled conditions.
Major Products
Hydrolysis: Pentachlorophenol and phosphoric acid.
Substitution: Substituted pentachlorophenyl derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
科学的研究の応用
Pentachlorophenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Employed in studies involving enzyme inhibition and as a tool to investigate biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of pentachlorophenyl phosphate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect biochemical pathways and cellular processes, leading to various biological effects.
類似化合物との比較
Similar Compounds
Pentachlorophenol: A related compound with similar chemical properties but without the phosphate group.
Trichlorophenyl phosphate: A compound with three chlorine atoms on the phenyl ring and a phosphate group.
Tetrachlorophenyl phosphate: A compound with four chlorine atoms on the phenyl ring and a phosphate group.
Uniqueness
Pentachlorophenyl phosphate is unique due to the presence of five chlorine atoms, which enhances its reactivity and makes it a valuable reagent in various chemical reactions. Its phosphate group also contributes to its versatility in different applications, distinguishing it from other chlorinated phenyl compounds.
特性
CAS番号 |
4062-20-8 |
|---|---|
分子式 |
C18Cl15O4P |
分子量 |
842.9 g/mol |
IUPAC名 |
tris(2,3,4,5,6-pentachlorophenyl) phosphate |
InChI |
InChI=1S/C18Cl15O4P/c19-1-4(22)10(28)16(11(29)5(1)23)35-38(34,36-17-12(30)6(24)2(20)7(25)13(17)31)37-18-14(32)8(26)3(21)9(27)15(18)33 |
InChIキー |
SGYDKALSBFBIFE-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OP(=O)(OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


